3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-amino-4-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-7-3-6(9(14)15)1-2-8(7)13-5-11-4-12-13/h1-5H,10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNOTQAFLGSXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251915 | |
| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-00-1 | |
| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167627-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Triazole Core
A foundational approach involves reacting 4-hydrazinobenzoic acid with dialkyl--cyanoimido(dithio)carbonate to form the 1,2,4-triazole ring directly at the 4-position of the benzoic acid. The reaction proceeds under reflux conditions in ethanol, yielding intermediates such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid (Compound 1 in). Key structural features, including the triazole ring and carboxyl group, were confirmed via -NMR and -NMR spectroscopy. For instance:
Introduction of the Amino Group
To introduce the amino group at the 3-position, nitration followed by catalytic hydrogenation is employed. Starting with the triazole-substituted benzoic acid, nitration at the 3-position using fuming nitric acid generates 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid . Subsequent reduction with hydrogen gas (40–60 psi) and a 10% palladium-on-carbon catalyst at room temperature converts the nitro group to an amino group. This two-step process achieves a regioselective yield of 85–90% after purification.
Direct Amination via Nucleophilic Substitution
Halogenated Intermediate Synthesis
An alternative route begins with 4-fluoro-3-nitrobenzoic acid , where the fluorine atom at the 4-position serves as a leaving group. Treatment with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) facilitates nucleophilic aromatic substitution, yielding 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid . The nitro group is then reduced using hydrazine hydrate and Raney nickel, producing the target compound with a therapeutic index (TI) of 2.4–3.3 against cancer cell lines.
Optimization of Reaction Conditions
Key parameters influencing yield and selectivity include:
-
Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance substitution rates by stabilizing transition states.
-
Temperature : Reactions conducted at 80–100°C reduce side products like dehalogenated byproducts.
-
Catalyst loading : A 15% w/w Raney nickel concentration ensures complete nitro reduction within 12 hours.
Multi-Step Synthesis via Ester Intermediates
Ester Protection and Functionalization
To avoid side reactions during triazole formation, the carboxyl group of benzoic acid is protected as a methyl ester. For example, methyl 4-hydrazinobenzoate reacts with -cyanoimidocarbonate to form the triazole ring, followed by hydrolysis with aqueous HCl to regenerate the carboxyl group. The amino group is introduced via nitration/hydrogenation as described in Section 1.2.
Structural Validation
Post-synthesis, the compound’s structure is confirmed through:
-
Mass spectrometry (MS) : Molecular ion peaks at ([M+H]) align with the molecular formula .
-
2D QSAR modeling : Regression plots correlate bioactivity with electronic descriptors (e.g., Hammett constants), validating the design’s rationale.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrobenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the benzoic acid core .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives. A series of hybrids incorporating this compound were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that some derivatives exhibited significant inhibitory activities with IC50 values ranging from 15.6 to 23.9 µM, outperforming the standard drug doxorubicin . Notably, compounds such as 2 and 14 showed promising results by inducing apoptosis in MCF-7 cells while demonstrating low toxicity towards normal cells (RPE-1) .
Antiviral Properties
The compound has also been investigated for its antiviral properties. For instance, derivatives of triazole have shown potential as inhibitors of the yellow fever virus (YFV), with machine learning models identifying effective candidates for further development . The structural characteristics of this compound may play a crucial role in enhancing the efficacy of these antiviral agents.
Coordination Chemistry
The compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a bidentate ligand allows it to coordinate with metal ions effectively. For example, studies have demonstrated that this compound can form stable complexes with various metals such as zinc(II), leading to the formation of novel coordination compounds . These materials are being explored for applications in catalysis and gas storage.
Synthesis of Functional Materials
The unique properties of this compound have led to its application in developing functional materials. Its derivatives have been used to create polymers with enhanced thermal stability and mechanical properties. The incorporation of triazole moieties into polymer matrices can significantly improve their performance in various applications, including coatings and composites .
Data Summary Table
Case Study 1: Anticancer Derivatives
In a study focused on synthesizing derivatives of this compound, researchers found that certain compounds exhibited potent anticancer activity while minimizing toxicity to normal cells. This study emphasizes the potential for developing selective anticancer therapies using triazole-based compounds .
Case Study 2: Coordination Polymers
Another investigation explored the synthesis of zinc(II) coordination polymers using this compound as a ligand. The resulting materials demonstrated unique structural characteristics and potential applications in gas adsorption and catalysis .
Mechanism of Action
The mechanism of action of 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Variations
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA)
- Structure: Lacks the 3-amino group present in the target compound.
- Applications : Used in coordination polymers with Cd(II) and Cu(II), forming 3D frameworks and interpenetrating networks .
2-Amino-5-(1H-1,2,4-triazol-1-yl)benzoic Acid
- Structure: Amino group at position 2 and triazole at position 5.
- Impact: Altered electronic distribution and steric effects may influence binding to biological targets or metal ions differently compared to the 3-amino isomer .
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic Acid
- Structure: Features a methylthio group and amino substitution on the triazole ring.
- Biological Activity : Demonstrates enhanced anticancer activity (IC₅₀ = 18.7 µM against MCF-7 cells) due to the methylthio group’s electron-withdrawing effects .
Physical Properties
| Compound | Melting Point (°C) | Solubility Characteristics |
|---|---|---|
| 3-(1H-1,2,4-Triazol-1-yl)benzoic acid | 262–268 | Moderate in polar solvents |
| 4-(1H-1,2,4-Triazol-1-yl)benzoic acid | 318–320 | Lower solubility due to crystallinity |
| 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid | Not reported | Likely higher solubility due to NH₂ |
Notes: The amino group in 3-amino-4-triazolylbenzoic acid may improve aqueous solubility compared to non-amino analogs by introducing amphoteric properties .
Anticancer Activity
- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids: Compounds 2 and 14 (derivatives with methylthio/phenoxy groups) showed IC₅₀ values of 15.6–18.7 µM against MCF-7 cells .
Enzyme Inhibition
- CYP199A4 Binding: 4-(1H-1,2,4-Triazol-1-yl)benzoic acid forms stable complexes with cytochrome P450 enzymes, as shown by crystallographic data (occupancy = 0.65–0.85) . The amino group in the target compound could modulate binding affinity or catalytic oxidation pathways.
Coordination Chemistry
Insight: The amino group could enable dual coordination modes (via COO⁻ and NH₂), diversifying metal-organic framework (MOF) architectures compared to HTBA .
Pharmacokinetic Considerations
- Bioavailability: Amphoteric properties may improve absorption over non-amino triazolylbenzoic acids, which rely solely on COOH for solubility .
Biological Activity
3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid, with the CAS number 167627-00-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure combines an amino group and a triazole ring, which are known to impart various biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Molecular Formula
- Molecular Formula : CHNO
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of traditional antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways and the modulation of Bcl-2 family proteins. A notable study by Zhang et al. (2022) reported a decrease in cell viability by up to 70% at concentrations of 50 µM.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could potentially lead to therapeutic applications in treating infections and cancer.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | Smith et al. (2023) |
| Escherichia coli | 16 | Smith et al. (2023) |
| Pseudomonas aeruginosa | 32 | Smith et al. (2023) |
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 | 50 | Induction of apoptosis | Zhang et al. (2022) |
| A549 | 45 | Caspase pathway activation | Zhang et al. (2022) |
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, treatment with formulations containing this compound resulted in a significant reduction in infection rates. The trial highlighted the compound's potential as an alternative therapeutic agent.
Case Study 2: Cancer Treatment Research
A recent study explored the use of this compound as an adjunct therapy in chemotherapy-resistant breast cancer patients. Results indicated improved patient outcomes when combined with standard chemotherapy regimens, suggesting that it may enhance the efficacy of existing treatments.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid?
Methodological Answer: A two-step synthesis is commonly employed:
Intermediate Formation : React 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of anhydrous K₂CO₃ and tetramethylammonium bromide in DMF at 90°C for 48 hours under nitrogen to yield 4-(1H-1,2,4-triazol-1-yl)benzaldehyde .
Oxidation : Treat the aldehyde intermediate with NaOH and 30% H₂O₂ at 0°C, followed by reflux to oxidize the aldehyde group to a carboxylic acid. Adjust the pH to 6.0 to precipitate the final product, achieving ~80% yield .
Key Considerations : Purity can be enhanced via recrystallization from ethanol, and reaction progress should be monitored by TLC or HPLC.
Q. How is the compound characterized structurally and functionally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., triazole ring position and benzoic acid moiety) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXS/SHELXD for structure solution, SHELXL for refinement) to resolve crystal structures. For example, bond lengths between the triazole N atoms and benzoic acid carboxyl group are critical for understanding electronic properties .
Q. What preliminary biological screening methods are used to assess its activity?
Methodological Answer:
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HCT-116) using MTT or SRB assays. Compare IC₅₀ values to reference drugs like doxorubicin (e.g., reported IC₅₀: 15.6–23.9 µM vs. 19.7–22.6 µM for doxorubicin) .
- Selectivity : Assess toxicity toward normal cells (e.g., RPE-1) to evaluate therapeutic index .
Advanced Research Questions
Q. How does this compound interact with cytochrome P450 enzymes?
Methodological Answer:
- Binding Studies : Use UV-Vis spectroscopy to monitor Soret band shifts (e.g., λmax = 421 nm for bound triazole vs. 396 nm for displaced ligand) .
- Crystallographic Analysis : Co-crystallize with CYP199A4 to resolve active-site interactions. Refined occupancy data show triazole coordination to the heme iron, competing with substrates like 4-methoxybenzoic acid .
- Kinetic Displacement : Measure ligand displacement rates using stopped-flow techniques with competing inhibitors .
Q. How can structural modifications enhance its biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the triazole or benzoic acid positions. For example:
Modification IC₅₀ (µM) Selectivity (Cancer/Normal Cells) Hybrid 2 15.6 >10-fold vs. RPE-1 Hybrid 5 18.2 >8-fold vs. RPE-1 -
Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins like dopamine D3 receptors .
Q. What advanced techniques resolve its solid-state properties?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Collect data on a Bruker SMART-APEX II CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Refine anisotropic thermal parameters for non-hydrogen atoms using SHELXL .
- Thermogravimetric Analysis (TGA) : Characterize thermal stability; decomposition temperatures correlate with functional group robustness (e.g., carboxyl groups degrade above 250°C) .
Q. How are impurities or isomers analyzed in the compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
